Lurasidone hydrochloride

Catalog No.
S007584
CAS No.
367514-88-3
M.F
C28H37ClN4O2S
M. Wt
529.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lurasidone hydrochloride

CAS Number

367514-88-3

Product Name

Lurasidone hydrochloride

IUPAC Name

(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride

Molecular Formula

C28H37ClN4O2S

Molecular Weight

529.1 g/mol

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18-,19+,20-,21-,24+,25-;/m0./s1

InChI Key

NEKCRUIRPWNMLK-SCIYSFAVSA-N

SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Synonyms

13496, SM, HCl, Lurasidone, Hydrochloride, Lurasidone, latuda, lurasidone, Lurasidone HCl, Lurasidone Hydrochloride, N-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinylmethyl)-1-cyclohexylmethyl)-2,3-bicyclo(2.2.1)heptanedicarboximide, SM 13,496, SM 13496, SM-13,496, SM-13496, SM13,496, SM13496

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@H]6[C@@H]7CC[C@@H](C7)[C@H]6C5=O.Cl

Description

The exact mass of the compound Lurasidone hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antipsychotic Effects

  • Mechanism of Action

    Lurasidone hydrochloride is believed to act as a serotonin antagonist and dopamine D2 receptor partial agonist. This means it blocks the effects of serotonin at some receptors and partially activates dopamine D2 receptors. This complex interaction may help regulate mood, thinking, and behavior in individuals with schizophrenia. [Source: National Institute of Mental Health ""]

  • Research Focus

    Scientific studies are investigating the effectiveness of Lurasidone hydrochloride in managing positive and negative symptoms of schizophrenia. Positive symptoms include hallucinations and delusions, while negative symptoms involve social withdrawal and alogia (reduced speech). Research is also exploring potential benefits for cognitive dysfunction, a common feature in schizophrenia. [Source: International Journal of Neuropsychopharmacology ""]

Mood Stabilizing Effects

  • Bipolar Disorder

    Lurasidone hydrochloride is approved for treating bipolar depression, the depressive phase of bipolar disorder. Research suggests it may help regulate mood swings and improve depressive symptoms without inducing mania or hypomania (elevated mood states). [Source: American Psychiatric Association ""]

  • Ongoing Research

    Scientists are exploring the potential benefits of Lurasidone hydrochloride for preventing future manic or depressive episodes in individuals with bipolar disorder.

Additional Areas of Research:

Lurasidone hydrochloride is also being investigated for its potential use in treating other mental health conditions, including:

  • Major depressive disorder
  • Anxiety disorders
  • Autism spectrum disorder

Lurasidone hydrochloride is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. Its chemical structure includes a benzisothiazole moiety, which is integral to its pharmacological activity. The full chemical name is [3aR,4S,7R,7aS]-2-[(1R,2R)-2-[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl-methyl]cyclohexylmethyl]-hexahydro-4,7-methano-2H-isoindole-1,3-dione hydrochloride, with a molecular formula of C28H36N4O2S·HCl and a molecular weight of 529.14 g/mol . Lurasidone is characterized as a white to off-white powder that exhibits very slight solubility in water and is practically insoluble in several organic solvents .

The exact mechanism by which lurasidone works is not fully understood, but it is believed to involve its interaction with multiple neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors []. By modulating these receptors, lurasidone may help regulate dopamine and serotonin signaling, which are implicated in schizophrenia and bipolar disorder [].

Lurasidone exhibits a unique pharmacological profile characterized by its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. It also interacts with 5-HT7 receptors and demonstrates partial agonism at 5-HT1A receptors . The binding affinities for these receptors are notable: Dopamine D2 (Ki = 0.994 nM), 5-HT2A (Ki = 0.47 nM), and 5-HT7 (Ki = 0.495 nM) . This receptor interaction profile contributes to its efficacy in improving cognitive function and managing symptoms associated with schizophrenia and bipolar disorder.

Lurasidone can be synthesized through several methods involving multi-step organic reactions. One common approach includes the formation of the benzisothiazole ring followed by the construction of the isoindole core through cyclization reactions. The synthesis typically requires specific reagents and conditions to ensure high yield and purity . Advanced methods may also utilize cyclodextrins to improve solubility and stability during synthesis .

Lurasidone has significant drug interaction potential due to its metabolism primarily via cytochrome P450 3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) can lead to increased serum levels of lurasidone, necessitating dosage adjustments . Conversely, strong CYP3A4 inducers (e.g., rifampin) may reduce its efficacy by decreasing serum concentrations . Other notable interactions include those with carbamazepine and St. John's wort, which should be avoided due to potential adverse effects.

Several compounds share structural or functional similarities with lurasidone. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
RisperidoneBenzisoxazole derivativeD2 and 5-HT2A receptor antagonistBroader receptor activity including alpha-adrenergic receptors
OlanzapineThienobenzodiazepineD2 and 5-HT2A receptor antagonistAlso has significant histaminergic activity
QuetiapineDibenzothiazepineD2 antagonist; 5-HT2A antagonistNotable sedative properties due to histamine receptor antagonism
AripiprazoleQuinolinone derivativePartial agonist at D2 and 5-HT1AUnique mechanism as a partial agonist which can stabilize dopamine levels

Lurasidone's distinctiveness lies in its balanced antagonistic activity on serotonin receptors coupled with its relatively low propensity for causing sedation compared to other atypical antipsychotics like quetiapine .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

528.2325753 g/mol

Monoisotopic Mass

528.2325753 g/mol

Heavy Atom Count

36

UNII

O0P4I5851I

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (92.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H361 (92.5%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (90%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of schizophrenia in adults aged 18 years and over.
Treatment of schizophrenia

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Antagonists

ATC Code

N05AE05

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Lurasidone hydrochloride

FDA Medication Guides

Latuda
Lurasidone Hydrochloride
TABLET;ORAL
SUNOVION PHARMS INC
12/04/2019

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
[1]. Ishibashi T, et al. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. J Pharmacol Exp Ther. 2010 Jul;334(1):171-81.[2]. Sakine Atila Karaca, et al. Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. Marmara Pharm J. 2017;21 (4): 931-937.

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